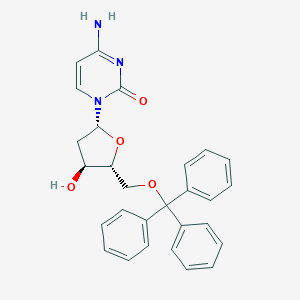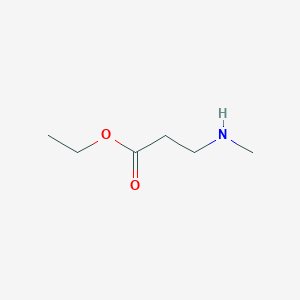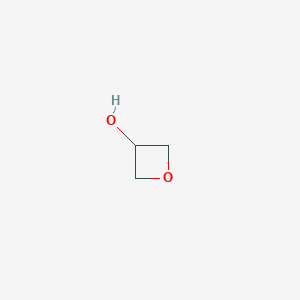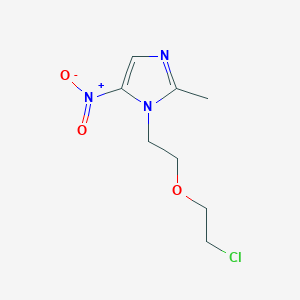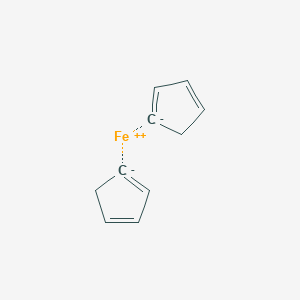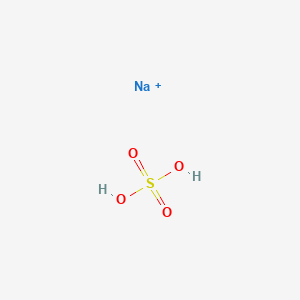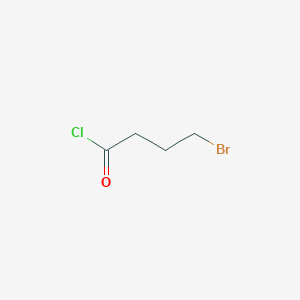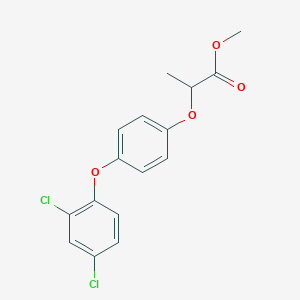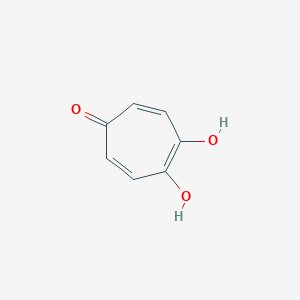
5-Hydroxytropolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxytropolone is a naturally occurring compound found in various plant species. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-hydroxytropolone is not fully understood. However, it is believed to act by chelating metal ions, which are essential for the growth and survival of microorganisms and cancer cells. This leads to the inhibition of various enzymatic reactions, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
5-Hydroxytropolone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-hydroxytropolone in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential anticancer properties. However, one of the limitations of using 5-hydroxytropolone in lab experiments is its potential toxicity. It has been shown to be toxic to human cells at high concentrations.
Orientations Futures
There are several future directions for the research on 5-hydroxytropolone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, the development of new synthesis methods for 5-hydroxytropolone could lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
5-Hydroxytropolone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the reaction of tropolone with hydrogen peroxide in the presence of a catalyst. This method yields 5-hydroxytropolone in high purity and yield. Other methods include the reaction of tropolone with nitrous acid and the oxidation of 2-hydroxytropone.
Applications De Recherche Scientifique
5-Hydroxytropolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential anticancer properties. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.
Propriétés
Numéro CAS |
15852-34-3 |
|---|---|
Nom du produit |
5-Hydroxytropolone |
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
4,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H |
Clé InChI |
RHKLONPUIWSHCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=CC1=O)O)O |
SMILES canonique |
C1=CC(=C(C=CC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



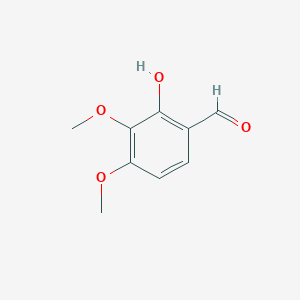
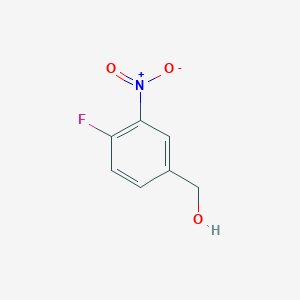
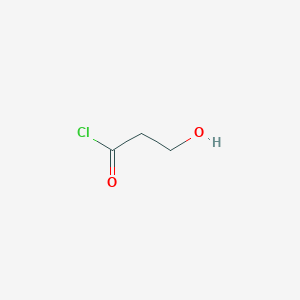
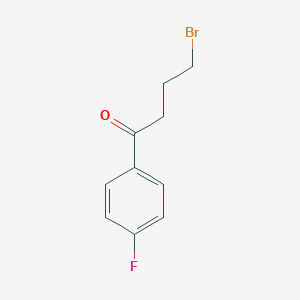
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
